molecular formula C16H19FN2O B2558817 N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide CAS No. 2134015-88-4

N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide

Cat. No.: B2558817
CAS No.: 2134015-88-4
M. Wt: 274.339
InChI Key: BTJZKJORONWWMB-UHFFFAOYSA-N
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Description

N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide is an organic compound with a complex structure that includes a cyano group, a cyclohexyl ring, a fluoro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide typically involves multiple steps. One common method starts with the preparation of 1-cyano-3-methylcyclohexane, which is then reacted with 4-fluoro-2-methylbenzoic acid to form the desired benzamide. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are cost-effective and environmentally friendly. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The fluoro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and fluoro group can play crucial roles in binding interactions and the overall pharmacokinetic profile of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyanomethyl)-N-(1-cyano-3-methylcyclohexyl)benzenesulfonamide
  • N-(1-Cyano-3-methylcyclohexyl)-4-(2-methoxyethoxy)benzamide
  • N-(1-Cyano-3-methylcyclohexyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Uniqueness

N-(1-Cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide is unique due to the presence of both a cyano group and a fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the cyclohexyl and benzamide moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-cyano-3-methylcyclohexyl)-4-fluoro-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O/c1-11-4-3-7-16(9-11,10-18)19-15(20)14-6-5-13(17)8-12(14)2/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJZKJORONWWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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